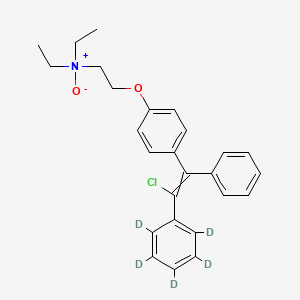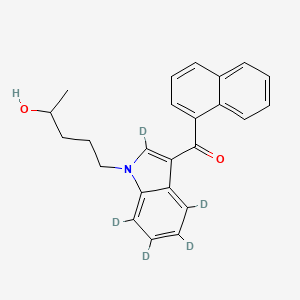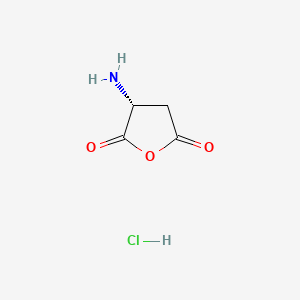
(R)-3-Aminodihydrofuran-2,5-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-3-Aminodihydrofuran-2,5-dione hydrochloride, or (R)-ADHFH, is a versatile and important compound in the field of scientific research. It has been used in a range of laboratory experiments, from the synthesis of new compounds to the investigation of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Anticancer Activity : A derivative of 3-amino-pyrrolidinedione-nitrogen mustard, closely related to (R)-3-Aminodihydrofuran-2,5-dione hydrochloride, showed marked antiproliferative effects on mouse Sarcoma 180 and was active against L1210 and P388 leukaemias. This derivative exhibited significant anticancer effects, although its acute toxicity involved focal liver cell necrosis (Naik, Ambaye, & Gokhale, 1987).
Bio-derived Furan Transformation : In a study focused on catalytic transformation, bio-derived furans were successfully converted into ketoacid, levulinic acid (LA), and diketones using water-soluble ruthenium catalysts. This process used compounds structurally similar to (R)-3-Aminodihydrofuran-2,5-dione hydrochloride, demonstrating the potential of such compounds in green chemistry applications (Gupta et al., 2015).
Molecular Structure Analysis : The molecular structure of 3,4-difluorofuran-2,5-dione, a compound related to (R)-3-Aminodihydrofuran-2,5-dione hydrochloride, was determined using electron diffraction and microwave spectroscopy. This study highlights the importance of structural analysis in understanding the properties of such compounds (Abdo et al., 1999).
Hydrogenation of Biomass-derived Compounds : The complex Ru(triphos)(CH3CN)32 was used as a catalyst for the hydrogenation of biomass-derived compounds, including 2,5-hexanedione and 2,5-dimethyl-furan. The study highlights the potential of such catalysts in the conversion of biomass-derived compounds into valuable products (Latifi et al., 2017).
Polymerization Applications : Alkyl-substituted morpholine-2,5-dione derivatives, which are structurally similar to (R)-3-Aminodihydrofuran-2,5-dione hydrochloride, were successfully polymerized via ring-opening polymerization. This study provides insights into the polymerization of such compounds and their potential applications in materials science (Dirauf et al., 2018).
Propiedades
IUPAC Name |
(3R)-3-aminooxolane-2,5-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3.ClH/c5-2-1-3(6)8-4(2)7;/h2H,1,5H2;1H/t2-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOVTYLEICKQDF-HSHFZTNMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C(=O)OC1=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

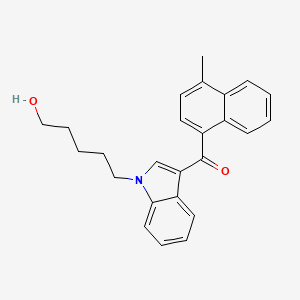
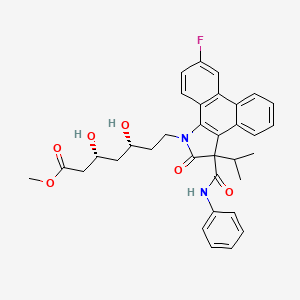
![10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate](/img/structure/B584246.png)
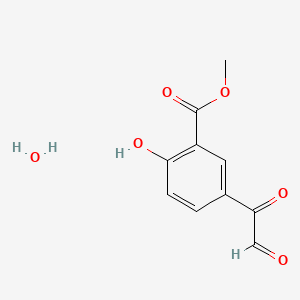


![[(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B584254.png)
![N-Benzoyl-N-[2-(phenyl)ethyl]-N-carbamic Acid R-Quinuclidinol Ester Succinic Acid Salt](/img/structure/B584256.png)


